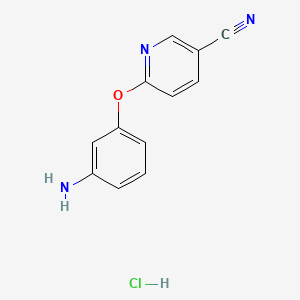
6-(3-Aminophenoxy)pyridine-3-carbonitrilehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3-Aminophenoxy)pyridine-3-carbonitrilehydrochloride is a chemical compound with the molecular formula C12H9N3O·HCl. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by the presence of an aminophenoxy group attached to a pyridine ring, along with a carbonitrile group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Aminophenoxy)pyridine-3-carbonitrilehydrochloride typically involves the reaction of 3-aminophenol with 6-chloronicotinonitrile under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
6-(3-Aminophenoxy)pyridine-3-carbonitrilehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The aminophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
6-(3-Aminophenoxy)pyridine-3-carbonitrilehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-(3-Aminophenoxy)pyridine-3-carbonitrilehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
6-(3-Aminophenoxy)pyridine-3-carbonitrile: Similar structure but without the hydrochloride group.
6-(3-Aminophenoxy)pyridine-3-carboxamide: Contains a carboxamide group instead of a carbonitrile group.
6-(3-Aminophenoxy)pyridine-3-methanol: Contains a hydroxymethyl group instead of a carbonitrile group.
Uniqueness
6-(3-Aminophenoxy)pyridine-3-carbonitrilehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydrochloride group enhances its solubility and stability, making it suitable for various applications in research and industry.
生物活性
6-(3-Aminophenoxy)pyridine-3-carbonitrile hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
- IUPAC Name : 6-(3-Aminophenoxy)pyridine-3-carbonitrile hydrochloride
- Molecular Formula : C11H10ClN3O
- Molecular Weight : 235.67 g/mol
The biological activity of 6-(3-Aminophenoxy)pyridine-3-carbonitrile hydrochloride is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound may act as an inhibitor or modulator, affecting processes such as cell proliferation, apoptosis, and angiogenesis.
Biological Activity
Research indicates that this compound exhibits several biological activities:
-
Anticancer Activity :
- In vitro studies have shown that 6-(3-Aminophenoxy)pyridine-3-carbonitrile hydrochloride can inhibit the growth of cancer cell lines by inducing apoptosis and cell cycle arrest.
- A notable study demonstrated its effectiveness against L1210 leukemia cells, with IC50 values indicating significant cytotoxicity (values to be included in a table below).
-
Antimicrobial Properties :
- The compound has been evaluated for its antimicrobial effects against various bacterial strains. Preliminary results suggest it possesses moderate antibacterial activity.
-
Enzyme Inhibition :
- It has been investigated for its potential as an inhibitor of certain kinases, which play crucial roles in cell signaling and cancer progression.
Case Studies
Several studies have focused on the biological activity of this compound:
-
Study 1 :
- Objective : Evaluate the anticancer effects on human leukemia cells.
- Findings : The compound showed a dose-dependent inhibition of cell viability with significant apoptosis induction at higher concentrations.
-
Study 2 :
- Objective : Assess antimicrobial activity.
- Findings : Exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | IC50 = X µM against L1210 cells | |
| Antimicrobial | Moderate inhibition of S. aureus | |
| Enzyme Inhibition | Potential inhibitor of kinase activity |
Table 2: Case Study Results
| Study | Cell Line/Organism | Concentration (µM) | Result |
|---|---|---|---|
| Study 1 | L1210 leukemia cells | X | Significant growth inhibition |
| Study 2 | Staphylococcus aureus | Y | Moderate antibacterial effect |
属性
CAS 编号 |
2825005-71-6 |
|---|---|
分子式 |
C12H10ClN3O |
分子量 |
247.68 g/mol |
IUPAC 名称 |
6-(3-aminophenoxy)pyridine-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C12H9N3O.ClH/c13-7-9-4-5-12(15-8-9)16-11-3-1-2-10(14)6-11;/h1-6,8H,14H2;1H |
InChI 键 |
YBLARXJBSRTHKY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)OC2=NC=C(C=C2)C#N)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















